molecular formula C14H11F3N2O4S2 B6949872 N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6949872
M. Wt: 392.4 g/mol
InChI Key: YTUMIIWJUYKCKJ-UHFFFAOYSA-N
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Description

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxathiin ring, a thiazole ring, and a trifluoromethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S2/c15-14(16,17)12-11(19-7-24-12)13(20)18-5-8-6-25(21,22)10-4-2-1-3-9(10)23-8/h1-4,7-8H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUMIIWJUYKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CNC(=O)C3=C(SC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxathiin and thiazole intermediates. The benzoxathiin intermediate can be synthesized through the oxidation of a suitable precursor, while the thiazole intermediate is often prepared via a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thioether. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is unique due to its combination of a benzoxathiin ring, a thiazole ring, and a trifluoromethyl group.

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